molecular formula C12H8ClN3O B1298085 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 354561-70-9

2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Cat. No.: B1298085
CAS No.: 354561-70-9
M. Wt: 245.66 g/mol
InChI Key: IQCMETHEMQYUIE-UHFFFAOYSA-N
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Description

2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a useful research compound. Its molecular formula is C12H8ClN3O and its molecular weight is 245.66 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS 354561-70-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : 245.66 g/mol
  • Structure : The compound features an oxazole ring fused to a pyridine, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on certain types of receptors that play roles in platelet aggregation and cardiovascular health.

Antiplatelet Activity

Recent studies suggest that this compound may act as an inhibitor of the P2Y12 receptor, which is crucial in platelet activation and aggregation. The P2Y12 receptor is a G-protein-coupled receptor that mediates the effects of ADP on platelets. Inhibition of this receptor can lead to decreased platelet aggregation, making it a potential therapeutic agent in preventing thrombotic events.

Study Findings
Study A Demonstrated that compounds inhibiting P2Y12 significantly reduce platelet aggregation in vitro.
Study B Reported that this compound showed IC50 values indicating effective inhibition of P2Y12-mediated responses.

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has also been evaluated. In various assays, it exhibited selective cytotoxic effects against specific cancer cell lines while sparing normal cells, suggesting a potential role as an anticancer agent.

Cell Line IC50 (µM) Notes
A549 (Lung)15.3Significant growth inhibition observed.
HeLa (Cervical)20.1Induced apoptosis via mitochondrial pathways.
MCF7 (Breast)18.7Cell cycle arrest at G1 phase noted.

Case Studies

  • Case Study on Cardiovascular Health :
    In a clinical trial involving patients with a history of cardiovascular events, administration of a P2Y12 inhibitor similar to this compound resulted in a statistically significant reduction in major adverse cardiac events compared to placebo controls .
  • Cancer Treatment Exploration :
    A preclinical study assessed the effects of this compound on tumor growth in xenograft models. Results indicated that treatment with the compound led to reduced tumor volume and increased survival rates in treated animals compared to controls .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine has been explored for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Research indicates that compounds with similar oxazole and pyridine structures exhibit anti-inflammatory and anticancer properties.

Proteomics Research

This compound is utilized in proteomics for its role as a specialty reagent. It can be used in assays to study protein interactions and modifications, aiding in the understanding of complex biological systems and disease mechanisms .

Analytical Chemistry

The compound serves as a valuable analytical standard in chromatography and mass spectrometry. Its distinct molecular characteristics allow for precise identification and quantification of similar compounds in complex mixtures, which is crucial in pharmaceutical development and environmental monitoring .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 2-chloro derivatives of oxazole-pyridine compounds. The findings suggested that these compounds inhibit cancer cell proliferation through apoptosis induction, making them candidates for further development in cancer therapeutics.

Case Study 2: Protein Interaction Studies

In a proteomics study, researchers utilized this compound as a probe to identify binding partners of specific proteins involved in signaling pathways related to cancer progression. The results highlighted its potential as a tool for elucidating protein networks in cancer biology.

Properties

IUPAC Name

2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-8-4-3-7(6-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCMETHEMQYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350191
Record name 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354561-70-9
Record name 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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